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This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methoxy-5-
methyl-4-nitroaniline (CAS No. 134-19-0), a key chemical intermediate in the synthesis of
various dyes and potentially in pharmaceutical research.[1][2] As a substituted aniline, its
precise structural confirmation is paramount for quality control and mechanistic studies. This
document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data, offering field-proven insights into the experimental choices and data interpretation
for researchers, scientists, and professionals in drug development.

Molecular Structure and Analytical Workflow

The structural integrity of a compound is the foundation of its chemical and biological activity.
For 2-Methoxy-5-methyl-4-nitroaniline, with the molecular formula CsH10N203, a multi-
technique spectroscopic approach is essential for unambiguous characterization.[3][4] The
workflow begins with isolating the compound and then subjecting it to a battery of
spectroscopic analyses to confirm its molecular weight, functional groups, and the specific
arrangement of atoms within the molecule.

Caption: Molecular Structure of 2-Methoxy-5-methyl-4-nitroaniline.
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Figure 2: General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen
framework of a molecule. The chemical environment of each nucleus dictates its resonance
frequency, offering a precise map of atomic connectivity.

Experimental Protocol: NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of 2-Methoxy-5-methyl-4-nitroaniline in
approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a
standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve high-resolution
spectra.

e 1H NMR Acquisition: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical
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parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds. The number of scans should be adjusted to obtain an
adequate signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling to
simplify the spectrum to singlets for each unique carbon. A greater number of scans is
typically required compared to *H NMR due to the lower natural abundance of the 13C
isotope.

13C NMR Data

The 13C NMR spectrum provides a count of the unique carbon atoms and information about
their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms). The
data presented is sourced from the Aldrich Chemical Company, Inc. collection.[3]

Chemical Shift (ppm) Assignment Rationale

Typical range for a methyl
~17-20 Ar-CHs group attached to an aromatic

ring.

Aliphatic carbon attached to an
~56-60 -OCHs electronegative oxygen atom,
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Aromatic carbons in a region
) influenced by both electron-
~105-145 Aromatic Carbons (C3, C6) ) ] )
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Aromatic carbons directly
Aromatic Carbons (C1, C2, C4, attached to substituents (NHz,
Cb5) OCHs, NOz, CHs3), showing
significant shifts.

~140-155

'H NMR Data & Interpretation

While a publicly available spectrum image is not provided, synthesis procedures confirm the
structure via NMR analysis.[5] Based on the established principles of NMR and the known
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effects of the substituents, a predicted *H NMR spectrum can be detailed. The nitro group (-
NOz2) is strongly electron-withdrawing, deshielding nearby protons, while the amine (-NHz) and
methoxy (-OCHs) groups are electron-donating, causing shielding.
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Predicted Shift
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downfield of the

aromatic protons.

The presence of two singlets for the aromatic protons is a key diagnostic feature, confirming
the 1,2,4,5-tetrasubstituted pattern on the benzene ring where the two remaining protons do
not have adjacent proton neighbors to couple with.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. Each functional group absorbs infrared radiation at a characteristic frequency,
corresponding to its vibrational modes.

Experimental Protocol: FTIR Data Acquisition (KBr
Pellet)

o Sample Preparation: Grind a small amount (~1-2 mg) of 2-Methoxy-5-methyl-4-nitroaniline
with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle
until a fine, homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,
transparent KBr pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record
the spectrum, typically in the range of 4000-400 cm~1. An air background spectrum should
be collected and subtracted from the sample spectrum.

IR Data & Interpretation

The FTIR spectrum provides direct evidence for the key functional groups within the molecule.

[3]
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Wavenumber (cm~?)

Vibration Type

Assignment

N-H Symmetric & Asymmetric

Primary Amine (-NHz) group.

3300-3500 Two distinct bands are
Stretch
expected.
] ) Methyl (-CHs) and Methoxy (-
2850-3000 C-H Aliphatic Stretch
OCHs) groups.
] ] Nitro (-NOz2) group. These are
N-O Asymmetric & Symmetric )
~1590 & ~1300 typically very strong and sharp
Stretch ]
absorptions.
) Benzene ring skeletal
~1600, ~1475 C=C Aromatic Stretch o
vibrations.
. Aryl-alkyl ether linkage of the
~1250 C-0O-C Asymmetric Stretch

methoxy group.

The combination of the dual N-H stretching bands, the strong N-O stretching bands, and the C-
O ether band provides a definitive fingerprint for the presence of the amine, nitro, and methoxy

functional groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides the molecular weight of the compound and, through

fragmentation analysis, offers clues about its structure.

Experimental Protocol: Electron lonization (EI-MS)

e Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC).

« lonization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion

source. This process, known as Electron lonization (El), causes the molecule to lose an

electron, forming a radical cation (M*e), and induces fragmentation.
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e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their m/z ratio.

» Detection: A detector records the abundance of each ion, generating a mass spectrum.

MS Data & Interpretation

The mass spectrum of 2-Methoxy-5-methyl-4-nitroaniline confirms its molecular weight and
shows a characteristic fragmentation pattern.[3]

m/z Ratio Proposed lon/Fragment Rationale

Corresponds to the molecular

weight of CsH1oN203 (182.18
182 [M]*e (Molecular lon) o

g/mol ), confirming the

molecular formula.[3]

Loss of a methyl radical from
167 [M - CHs]* the molecular ion, likely from

the methoxy group.

A common fragmentation
165 M - OH]* or [M - NH]* pathway for nitro compounds
- or - 3
involving rearrangement and

loss of a hydroxyl radical.

Loss of a nitro group radical, a
136 [M-NO2]* very common fragmentation for

aromatic nitro compounds.

The observation of the molecular ion at m/z 182 is the most critical piece of data, verifying the
compound's molecular weight. The subsequent fragmentation pattern, particularly the loss of
methyl and nitro groups, is entirely consistent with the proposed structure.

Conclusion

The collective spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) provide a comprehensive and unambiguous structural
characterization of 2-Methoxy-5-methyl-4-nitroaniline. NMR spectroscopy elucidates the
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precise connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence

of the key amine, methoxy, and nitro functional groups, and mass spectrometry verifies the

molecular weight and formula. This integrated analytical approach is indispensable for ensuring

the identity and purity of chemical compounds in research and industrial applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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